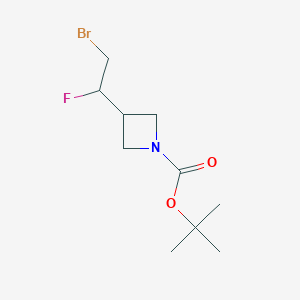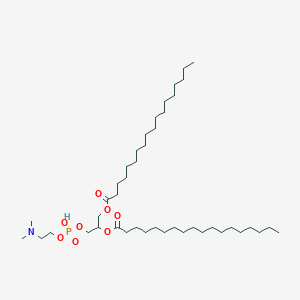![molecular formula C13H9NO3S B14880438 5-(3-Methylbenzo[b]thiophen-2-yl)isoxazole-3-carboxylic acid](/img/structure/B14880438.png)
5-(3-Methylbenzo[b]thiophen-2-yl)isoxazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methylbenzo[b]thiophen-2-yl)isoxazole-3-carboxylic acid is a heterocyclic compound that combines the structural features of both isoxazole and thiophene rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the isoxazole ring imparts various biological activities, while the thiophene ring enhances its electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylbenzo[b]thiophen-2-yl)isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methylbenzo[b]thiophene-2-carboxylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction forms the isoxazole ring through a cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the cyclization process. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methylbenzo[b]thiophen-2-yl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
5-(3-Methylbenzo[b]thiophen-2-yl)isoxazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-(3-Methylbenzo[b]thiophen-2-yl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The thiophene ring enhances the compound’s ability to participate in electron transfer processes, making it effective in various biological and industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid
- 5-(2-Thienyl)isoxazole-3-carboxylic acid
Uniqueness
5-(3-Methylbenzo[b]thiophen-2-yl)isoxazole-3-carboxylic acid is unique due to the presence of the 3-methyl group on the benzo[b]thiophene ring, which can influence its electronic properties and biological activity. This structural modification can enhance its potency and selectivity in various applications compared to similar compounds.
Properties
Molecular Formula |
C13H9NO3S |
|---|---|
Molecular Weight |
259.28 g/mol |
IUPAC Name |
5-(3-methyl-1-benzothiophen-2-yl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C13H9NO3S/c1-7-8-4-2-3-5-11(8)18-12(7)10-6-9(13(15)16)14-17-10/h2-6H,1H3,(H,15,16) |
InChI Key |
DGVMHFAPYIFABD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C3=CC(=NO3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B14880377.png)


![disodium;4-[[2-[N-[(3-methoxyphenyl)methyl]-C-oxidocarbonimidoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoate](/img/structure/B14880388.png)



![3-[(4-Fluorobenzyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14880427.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14880445.png)

